![molecular formula C14H20N2O3 B14372400 N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide CAS No. 94494-44-7](/img/structure/B14372400.png)
N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide is an organic compound that features a dioxolane ring, a phenylethyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with a nucleophile.
Formation of the Glycinamide Moiety: The glycinamide moiety can be synthesized by reacting glycine or its derivatives with appropriate amine compounds under suitable conditions.
Industrial Production Methods
Industrial production of N2-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents in acidic or basic media.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
Scientific Research Applications
N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and phenylethyl group contribute to its binding affinity and specificity, while the glycinamide moiety may participate in hydrogen bonding and other interactions . These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium bromide: Similar structure with a dioxolane ring and phenyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring with different substituents.
1,3-Dioxolane: Basic dioxolane ring structure without additional functional groups.
Uniqueness
N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide is unique due to its combination of a dioxolane ring, phenylethyl group, and glycinamide moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
94494-44-7 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethylamino)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H20N2O3/c17-13(10-15-11-14-18-8-9-19-14)16-7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2,(H,16,17) |
InChI Key |
XTONWNJWBXPFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CNCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


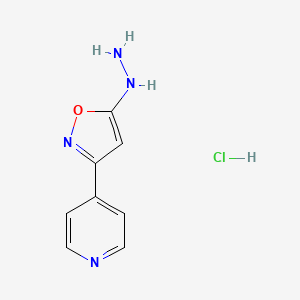
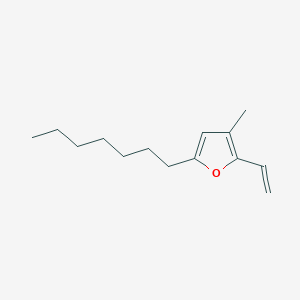
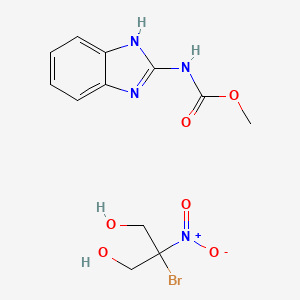
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
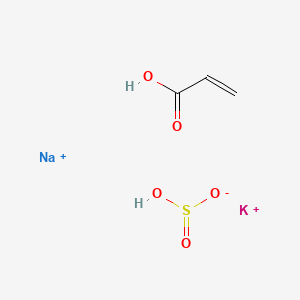
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
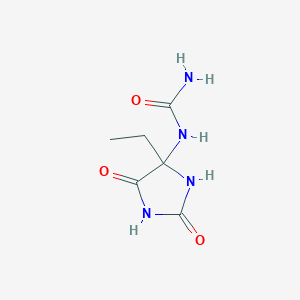

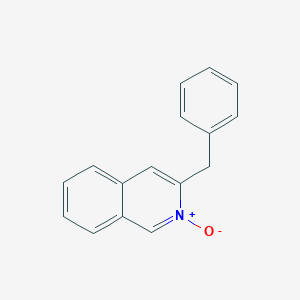

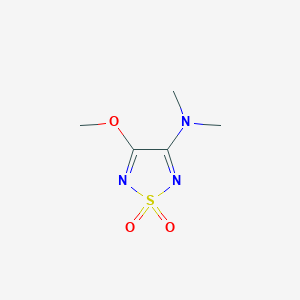
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)
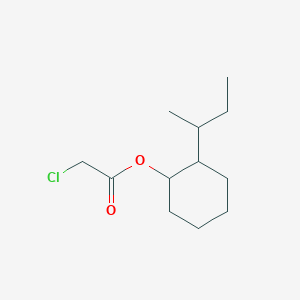
![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
